![molecular formula C14H17F3O3 B14302515 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane CAS No. 121219-80-5](/img/structure/B14302515.png)
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of trifluoromethoxy groups on biological activity and molecular interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenylboronic acid
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: Compared to these similar compounds, 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity . The trifluoromethoxy group also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
121219-80-5 |
|---|---|
Molekularformel |
C14H17F3O3 |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
5-propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane |
InChI |
InChI=1S/C14H17F3O3/c1-2-3-10-8-18-13(19-9-10)11-4-6-12(7-5-11)20-14(15,16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
AZSKTSHFDPGCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1COC(OC1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


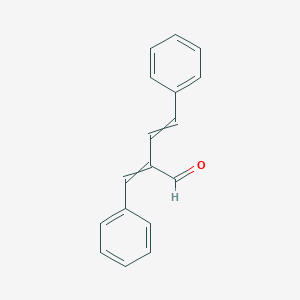
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

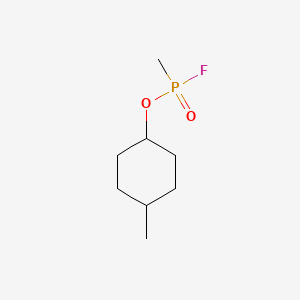
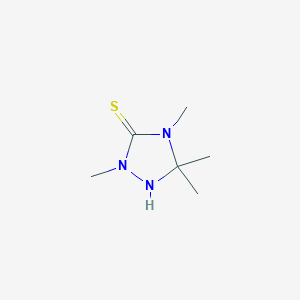
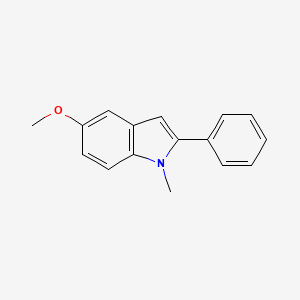
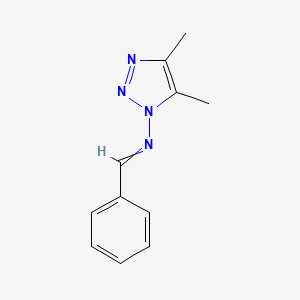
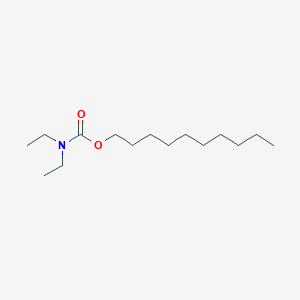
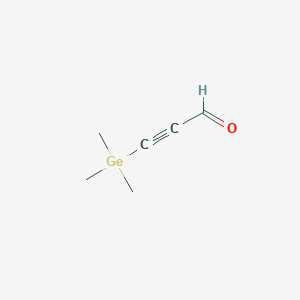
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
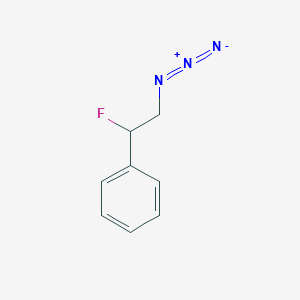
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
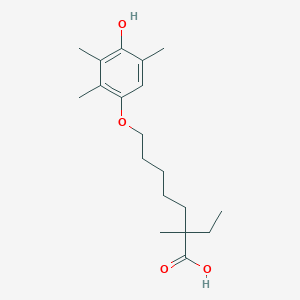
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
